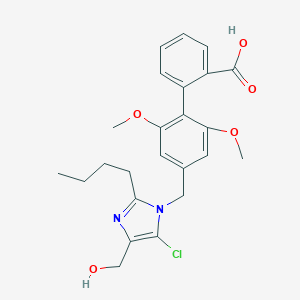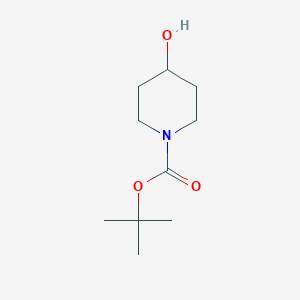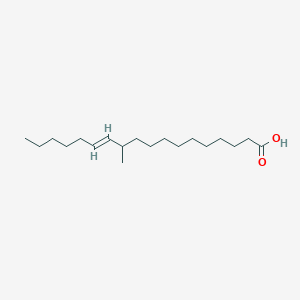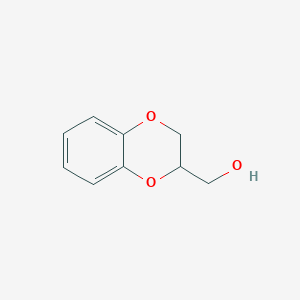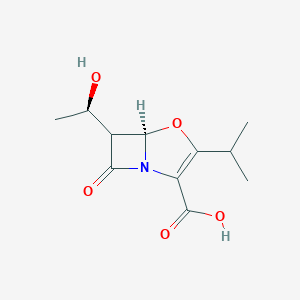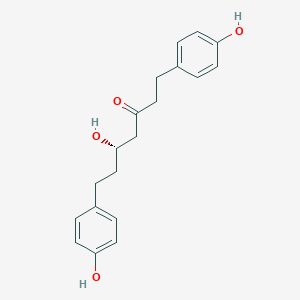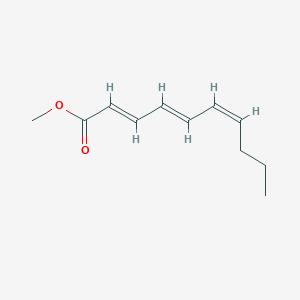
(2E,4E,6Z)-Methyl deca-2,4,6-trienoate
Descripción general
Descripción
(2E,4E,6Z)-Methyl deca-2,4,6-trienoate: is a polyunsaturated fatty ester and a methyl ester. It is known for its role as an attractant pheromone for the brown-winged green bug, Plautia stali . The compound has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate typically involves the esterification of deca-2,4,6-trienoic acid with methanol . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired isomeric form is obtained.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of raw materials such as deca-2,4,6-trienoic acid and methanol, followed by purification steps to achieve the required purity .
Análisis De Reacciones Químicas
Types of Reactions: (2E,4E,6Z)-Methyl deca-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products:
Oxidation: Formation of oxides and alcohols.
Reduction: Formation of saturated esters.
Substitution: Formation of various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: (2E,4E,6Z)-Methyl deca-2,4,6-trienoate is used as an intermediate in the synthesis of other complex organic compounds .
Biology: The compound serves as an attractant pheromone for certain insect species, making it useful in entomological studies and pest control .
Industry: It is used in the production of herbicides, particularly as an intermediate in the synthesis of glyphosate .
Mecanismo De Acción
The primary mechanism of action for (2E,4E,6Z)-Methyl deca-2,4,6-trienoate as a pheromone involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a behavioral response that leads to aggregation . The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
- (2E,4E)-2,4-Octadienal
- (2E,4E)-2,4-Octadienal
- Cis-2-Hexenal
Uniqueness: (2E,4E,6Z)-Methyl deca-2,4,6-trienoate is unique due to its specific isomeric form and its role as an attractant pheromone.
Propiedades
IUPAC Name |
methyl (2E,4E,6Z)-deca-2,4,6-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3/b6-5-,8-7+,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNQRJFVXCCDKL-WJTNUVGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C=C\C=C\C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



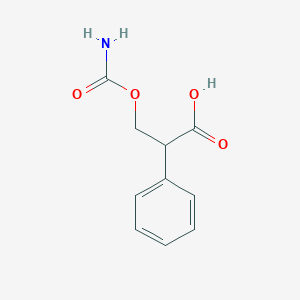
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B143522.png)
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)


